molecular formula C3H7NOS B1593888 3-Mercaptopropionamide CAS No. 763-35-9

3-Mercaptopropionamide

Cat. No. B1593888
CAS RN: 763-35-9
M. Wt: 105.16 g/mol
InChI Key: JLSJEUQOXVVCPN-UHFFFAOYSA-N
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Description

3-Mercaptopropionamide (also known as 3-sulfanylpropanamide) is a compound with the molecular formula C3H7NOS . It has a molecular weight of 105.16 g/mol .


Synthesis Analysis

3-Mercaptopropanamide is used as a building block in the synthesis of cyclic thiolactone peptide derivatives with antibiotic activity, and also in the preparation of polyclonal antibodies against brominated proteins . In another study, the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .


Molecular Structure Analysis

The molecular structure of 3-Mercaptopropionamide includes a sulfanyl group (SH), a carboxamide group (CONH2), and a methylene group (CH2) . The compound has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 thiol .


Chemical Reactions Analysis

3-Mercaptopropionamide can participate in chemical reactions. For instance, peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .


Physical And Chemical Properties Analysis

3-Mercaptopropionamide has several computed properties. It has a molecular weight of 105.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 105.02483502 g/mol . The topological polar surface area is 44.1 Ų, and it has a heavy atom count of 6 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .

Methods of Application or Experimental Procedures

The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .

Results or Outcomes

The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .

Application in Radiation Protection Research

Specific Scientific Field

This application is in the field of Radiation Protection and Pharmaceutical Chemistry .

Summary of the Application

3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Metallo-β-lactamase Inhibitors Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .

Methods of Application or Experimental Procedures

The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .

Results or Outcomes

The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .

Application in Radiation Protection Research

Specific Scientific Field

This application is in the field of Radiation Protection and Pharmaceutical Chemistry .

Summary of the Application

3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Metallo-β-lactamase Inhibitors Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .

Methods of Application or Experimental Procedures

The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .

Results or Outcomes

The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .

Application in Radiation Protection Research

Specific Scientific Field

This application is in the field of Radiation Protection and Pharmaceutical Chemistry .

Summary of the Application

3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Safety And Hazards

While specific safety and hazard information for 3-Mercaptopropionamide was not found, a related compound, 3-Mercaptopropionic acid, has a safety data sheet available. It is classified as a dangerous substance, and precautions such as not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection are recommended .

Future Directions

While specific future directions for 3-Mercaptopropionamide were not found, therapeutic peptides, which could potentially include 3-Mercaptopropionamide, are a unique class of pharmaceutical agents that are gaining popularity in organic chemistry and materials science research . They have great potential to become the “next generation” of separation media for cost-effective and environment-friendly extraction and purification of high-value biomolecules .

properties

IUPAC Name

3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSJEUQOXVVCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061090
Record name Propanamide, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptopropionamide

CAS RN

763-35-9
Record name 3-Mercaptopropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopropionamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-mercapto-
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Record name Propanamide, 3-mercapto-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfanylpropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
H Maeda, HY Wu, Y Yamauchi… - The Journal of Organic …, 2005 - ACS Publications
… In this paper we describe an important function of the 3-mercaptopropionamide group, located on the cysteinylglycine moiety of GSH, in promoting the adduct of GSH and 1 to …
Number of citations: 14 pubs.acs.org
H Kurosaki, H Yasuzawa, Y Yamaguchi… - Organic & …, 2003 - pubs.rsc.org
A fluorescent probe for the detection of a metallo-β-lactamase (IMP-1), N-[2-(5-dimethylaminonaphthalen-1-ylsulfonylamino)ethyl]-3-mercaptopropionamide (DansylC2SH), 1, was …
Number of citations: 15 pubs.rsc.org
Y Zambito, G Di Colo - European Journal of Pharmaceutics and …, 2010 - Elsevier
… free, unsubstituted primary amino groups were still available on the backbone of N + –Ch for covalent attachment of thiol-bearing compounds, via formation of 3-mercaptopropionamide …
Number of citations: 44 www.sciencedirect.com
SJ Chang - Organic Process Research & Development, 1999 - ACS Publications
… As part of an effort to develop a practical process for preparing a mildewcide, N-cyclohexylisothiazolone, we needed to synthesize the starting N-cyclohexyl-3-mercaptopropionamide (1)…
Number of citations: 26 pubs.acs.org
JM McNamara, JL Leazer, M Bhupathy… - The Journal of …, 1989 - ACS Publications
… Secondly, treatment of diester 6 with 1 equiv of AT,N-dimethyl-3-mercaptopropionamide and 3 equiv of boron trifluoride etherate in either anhydrous methylene chloride or ethyl acetate …
Number of citations: 51 pubs.acs.org
JA Camarero, GJ Cotton, A Adeva… - The Journal of peptide …, 1998 - Wiley Online Library
… This can be achieved efficiently using optimized Boc-solid-phase peptide synthesis on a 3-mercaptopropionamide-polyethylene glycol-poly-(N,Ndimethylacrylamide) copolymer support …
Number of citations: 180 onlinelibrary.wiley.com
JJ Schwab, EC Wilkinson, SR Wilson… - Journal of the …, 1991 - ACS Publications
… To a solution of 0.10 g (0.125 mmol) of [NBu"4][Os(N)(OSiMe3)4] in30 mL of CH2C12 was added 0.65 g (0.62 mmol) of 3-mercaptopropionamide. The solution turned from pink to bright …
Number of citations: 35 pubs.acs.org
Y Zambito, S Fogli, C Zaino, F Stefanelli… - European journal of …, 2009 - Elsevier
… quaternary ammonium-chitosan conjugates, carrying free primary amino groups, have allowed covalent attachment of thiols to these groups via formation of 3-mercaptopropionamide …
Number of citations: 32 www.sciencedirect.com
KC Gupta, P Sharma, S Sathyanarayana, P Kumar - Tetrahedron letters, 1990 - Elsevier
… dimethoxytrityloxypentyl-3-mercaptopropionamide derivative. … xytrityloxypentyl-3-mercaptopropionamide groups are linked … ,4'-dimethoxytrityloxypentyl-3-mercaptopropionamide groups …
Number of citations: 51 www.sciencedirect.com
V Lim, KK Peh, S Sahudin - International journal of molecular sciences, 2013 - mdpi.com
… The disulphide cross-linked polymers were synthesised via air oxidation of 1,2-ethanedithiol and 3-mercapto-N-2-(3-mercaptopropionamide)-3-mercapto propionic anhydride (trithiol …
Number of citations: 17 www.mdpi.com

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